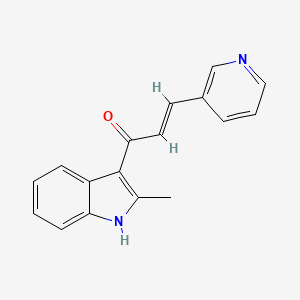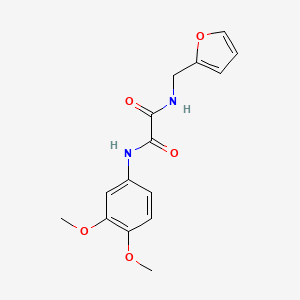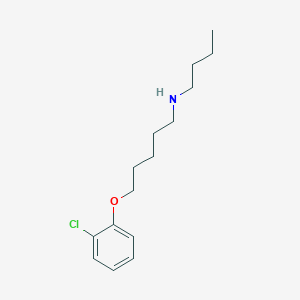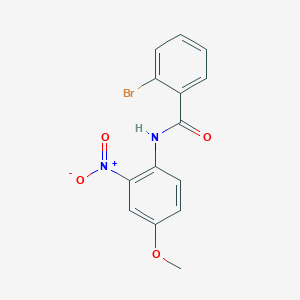
1-(2-methyl-1H-indol-3-yl)-3-(3-pyridinyl)-2-propen-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-methyl-1H-indol-3-yl)-3-(3-pyridinyl)-2-propen-1-one is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of indole-based compounds, which have been shown to possess a wide range of biological activities.
作用机制
The mechanism of action of 1-(2-methyl-1H-indol-3-yl)-3-(3-pyridinyl)-2-propen-1-one is not fully understood. However, it has been suggested that this compound may exert its biological effects by modulating various signaling pathways in the body. For example, it has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer.
Biochemical and Physiological Effects:
1-(2-methyl-1H-indol-3-yl)-3-(3-pyridinyl)-2-propen-1-one has been shown to possess a wide range of biochemical and physiological effects. It has been shown to possess antioxidant properties, which may help to protect cells from oxidative damage. It has also been shown to possess anti-inflammatory properties, which may help to reduce inflammation in the body. Additionally, this compound has been shown to possess anticancer properties, which may help to prevent the growth and spread of cancer cells.
实验室实验的优点和局限性
One of the main advantages of using 1-(2-methyl-1H-indol-3-yl)-3-(3-pyridinyl)-2-propen-1-one in lab experiments is its wide range of biological activities. This compound has been shown to possess antioxidant, anti-inflammatory, and anticancer properties, making it a versatile compound for studying various biological processes. However, one of the limitations of using this compound in lab experiments is its complex synthesis method, which may limit its availability and increase its cost.
未来方向
There are several future directions for research on 1-(2-methyl-1H-indol-3-yl)-3-(3-pyridinyl)-2-propen-1-one. One area of research is the development of new synthesis methods that are more efficient and cost-effective. Another area of research is the investigation of the mechanism of action of this compound, which may help to identify new therapeutic targets for various diseases. Additionally, future research may focus on the development of new derivatives of this compound with enhanced biological activities.
合成方法
The synthesis of 1-(2-methyl-1H-indol-3-yl)-3-(3-pyridinyl)-2-propen-1-one is a multi-step process that involves the reaction of various reagents. The most commonly used synthesis method involves the reaction of 2-methylindole with 3-pyridinecarboxaldehyde in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with propenone to yield the final product.
科学研究应用
1-(2-methyl-1H-indol-3-yl)-3-(3-pyridinyl)-2-propen-1-one has been extensively studied for its potential applications in scientific research. This compound has been shown to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. It has also been studied for its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's disease.
属性
IUPAC Name |
(E)-1-(2-methyl-1H-indol-3-yl)-3-pyridin-3-ylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O/c1-12-17(14-6-2-3-7-15(14)19-12)16(20)9-8-13-5-4-10-18-11-13/h2-11,19H,1H3/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAXQTHWJCHIZSB-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(=O)C=CC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C2=CC=CC=C2N1)C(=O)/C=C/C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![butyl [5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]carbamate](/img/structure/B4981500.png)
![N-[3-(dibutylamino)-2-hydroxypropyl]-N-phenylbenzenesulfonamide](/img/structure/B4981504.png)
![4-({[3-(1-benzofuran-2-yl)-1-(2-cyanoethyl)-1H-pyrazol-4-yl]carbonyl}amino)benzoic acid](/img/structure/B4981522.png)
![3-(4-fluorophenyl)-3,4-dihydrobenzo[f]quinolin-1(2H)-one](/img/structure/B4981530.png)
![4-(3-anilino-3-oxopropyl)-N-[3-(methylthio)phenyl]-1-piperidinecarboxamide](/img/structure/B4981537.png)
![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(4-bromobenzyl)piperazine](/img/structure/B4981539.png)
![2,6-dichloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B4981544.png)


![3-[(3-bromo-4-chlorophenyl)amino]-1-(3,4-dimethoxyphenyl)-2-propen-1-one](/img/structure/B4981584.png)

![N-benzyl-N-methyl-3-{[(3-pyridinylmethyl)amino]methyl}-2-pyridinamine](/img/structure/B4981602.png)
![2-{2-[(4-chlorophenoxy)acetyl]hydrazino}-N-(3-methylphenyl)-2-oxoacetamide](/img/structure/B4981605.png)
